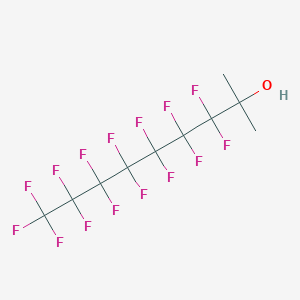
1-Naphthalenecarboxylic acid, 2,6-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthalene, featuring two hydroxyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthalenecarboxylic acid using suitable oxidizing agents. Another method includes the direct introduction of hydroxyl groups into the naphthalene ring, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including the oxidation of naphthalene derivatives and subsequent functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxylic acid, 2,6-dihydroxy- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-naphthalenecarboxylic acid, 2,6-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
1-Naphthalenecarboxylic acid: Lacks the hydroxyl groups present in 1-naphthalenecarboxylic acid, 2,6-dihydroxy-.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of hydroxyl groups.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2 position and a carboxylic acid group at the 1 position.
Uniqueness: 1-Naphthalenecarboxylic acid, 2,6-dihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93379-27-2 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2,6-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,12-13H,(H,14,15) |
Clave InChI |
DWCSXSQEGHQXEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)

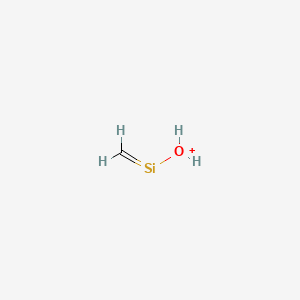
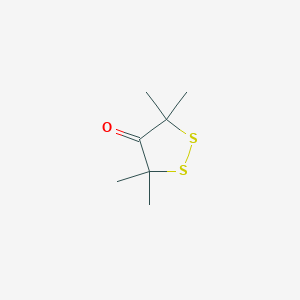
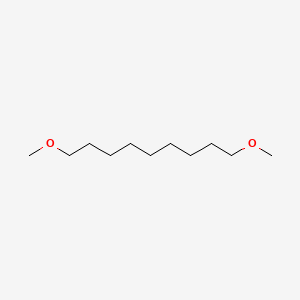
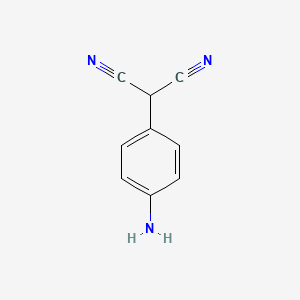
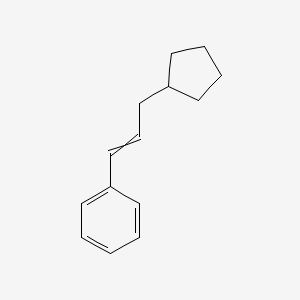
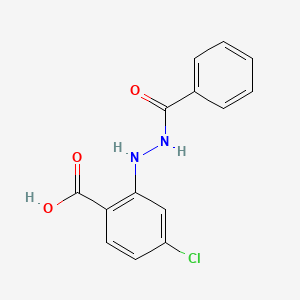
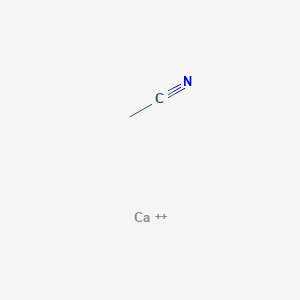

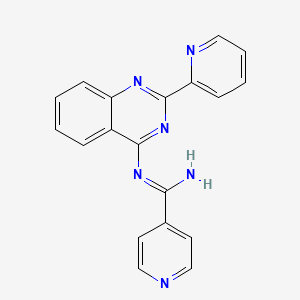
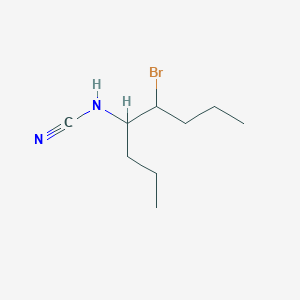
![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)
